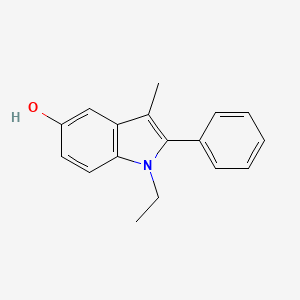
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable cyclohexanone derivative in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency of the synthesis. These methods are advantageous as they reduce reaction times, minimize by-products, and are cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s effects are mediated through its ability to interact with cellular signaling pathways, influencing gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-phenylindole: Similar structure but lacks the ethyl group at the nitrogen atom.
2-Phenylindole: Lacks both the ethyl and methyl groups.
1-Ethyl-2-phenylindole: Similar but lacks the methyl group at the 3-position.
Uniqueness
1-Ethyl-3-methyl-2-phenyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at the nitrogen and 3-position, respectively, enhances its reactivity and potential biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
113738-77-5 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-2-phenylindol-5-ol |
InChI |
InChI=1S/C17H17NO/c1-3-18-16-10-9-14(19)11-15(16)12(2)17(18)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3 |
InChI-Schlüssel |
AKCIATRDGHFOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
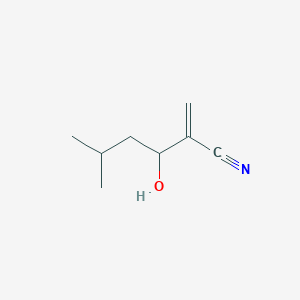
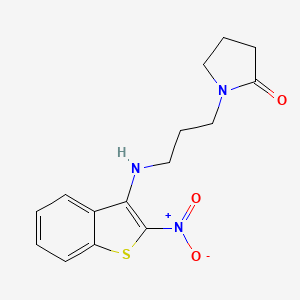
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

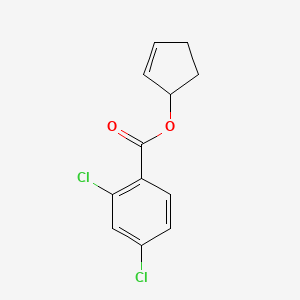
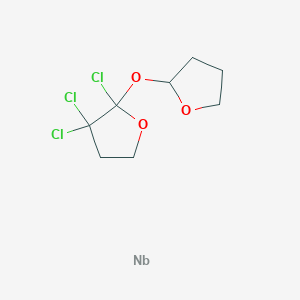
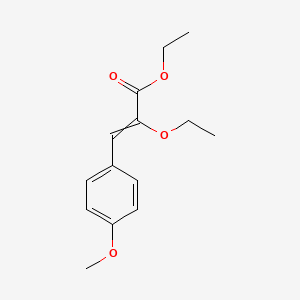

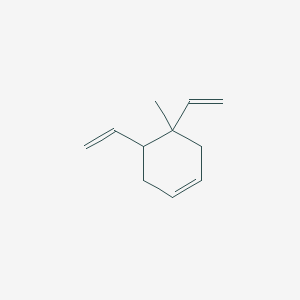
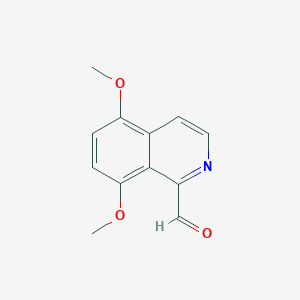
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
